3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the triazolo[3,4-b][1,3,4]thiadiazine class . These are heterocyclic compounds, which contain a triazole ring fused with a thiadiazine ring .
Synthesis Analysis
Triazolo[3,4-b][1,3,4]thiadiazines can be synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This method has been reported to yield highly functionalized compounds .Aplicaciones Científicas De Investigación
Antitumor Activity
The derivatives of 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide have shown promising antineoplastic activity against a wide range of cancer cell lines. A study by Yanchenko et al. (2020) found these compounds to exhibit antitumor activity in vitro against 60 lines of cancer cells, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, highlighting their potential as core structures for new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Antimicrobial Activity
Another research conducted by Sahu et al. (2014) on fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated their antimicrobial effectiveness. These compounds, synthesized through a one-pot reaction, exhibited promising antimicrobial activity, suggesting their potential in developing new antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Tubulin Inhibitors
A study by Xu et al. (2017) designed a series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors. These compounds showed excellent antiproliferative activities against various human cancer cell lines, with some showing nanomolar-level IC50 values. The research suggested these derivatives could inhibit tubulin polymerization and induce cell cycle arrest, pointing to their potential as lead compounds for anticancer drug discovery (Xu et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are the Akt1 and Akt2 proteins . These proteins are part of the Akt family, which plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide interacts with its targets by binding well to the ATP binding site in Akt1 and Akt2 . This interaction results in the inhibition of Akt Ser-473 phosphorylation in a time- and concentration-dependent manner .
Biochemical Pathways
The compound’s interaction with Akt1 and Akt2 affects the PI3K/Akt signaling pathway . This pathway is involved in cellular quiescence, proliferation, cancer, and longevity . By inhibiting Akt phosphorylation, the compound can potentially disrupt these processes, leading to various downstream effects.
Result of Action
The molecular and cellular effects of 3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide’s action are primarily related to its inhibitory effect on Akt1 and Akt2 . By inhibiting these proteins, the compound can potentially affect various cellular processes, including cell survival, growth, proliferation, and migration .
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S.BrH/c1-23-13-9-7-12(8-10-13)15-11-25-18-20-19-17(22(18)21-15)14-5-3-4-6-16(14)24-2;/h3-10H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEVZKFJTJVFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.